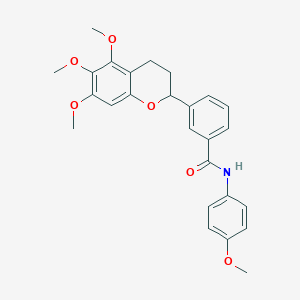
Anticancer agent 137
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 137 is a potent inhibitor of phosphoinositide 3-kinase (PI3K), exhibiting broad-spectrum anticancer activity. It induces G2/M cell cycle arrest and apoptosis by increasing levels of cleaved poly (ADP-ribose) polymerase (PARP) and caspases 3 and 7 . This compound is primarily used in cancer research due to its effectiveness in inhibiting cancer cell proliferation and inducing programmed cell death.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 137 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of this compound follows standard protocols for the synthesis of pharmaceutical compounds. This includes large-scale chemical synthesis in reactors, purification through crystallization or chromatography, and rigorous quality control to ensure consistency and efficacy. The production process is designed to be scalable and cost-effective, meeting the demands of research and potential therapeutic applications.
化学反应分析
Types of Reactions
Anticancer agent 137 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, enhancing the compound’s biological activity.
科学研究应用
Anticancer agent 137 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study PI3K inhibition and its effects on cellular pathways.
Biology: Investigated for its role in inducing apoptosis and cell cycle arrest in cancer cells.
Medicine: Explored as a potential therapeutic agent for various cancers, including breast, lung, and prostate cancer.
作用机制
Anticancer agent 137 exerts its effects by inhibiting the PI3K pathway, which is crucial for cell growth, proliferation, and survival. By blocking PI3K activity, the compound induces G2/M cell cycle arrest and apoptosis. This is achieved through the activation of caspases 3 and 7, and the cleavage of PARP, leading to programmed cell death . The inhibition of PI3K also disrupts downstream signaling pathways, further enhancing its anticancer effects.
相似化合物的比较
Similar Compounds
PI3K Inhibitors: Other compounds that inhibit PI3K include wortmannin, LY294002, and idelalisib.
Apoptosis Inducers: Compounds like paclitaxel and doxorubicin also induce apoptosis through different mechanisms.
Uniqueness
Anticancer agent 137 is unique due to its high potency and specificity for PI3K inhibition. Unlike other PI3K inhibitors, it effectively induces G2/M cell cycle arrest and apoptosis, making it a valuable tool in cancer research . Its broad-spectrum anticancer activity and ability to target multiple cancer types further distinguish it from similar compounds.
属性
分子式 |
C26H27NO6 |
|---|---|
分子量 |
449.5 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-3-(5,6,7-trimethoxy-3,4-dihydro-2H-chromen-2-yl)benzamide |
InChI |
InChI=1S/C26H27NO6/c1-29-19-10-8-18(9-11-19)27-26(28)17-7-5-6-16(14-17)21-13-12-20-22(33-21)15-23(30-2)25(32-4)24(20)31-3/h5-11,14-15,21H,12-13H2,1-4H3,(H,27,28) |
InChI 键 |
UYVMJFWMWINCSW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C3CCC4=C(C(=C(C=C4O3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


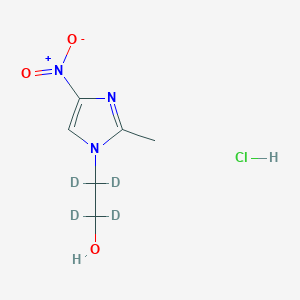


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)
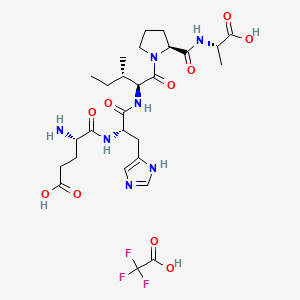
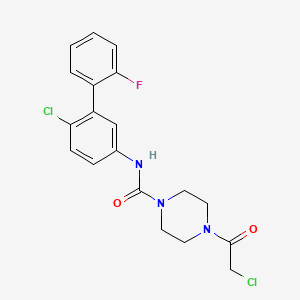
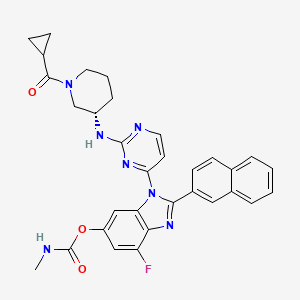

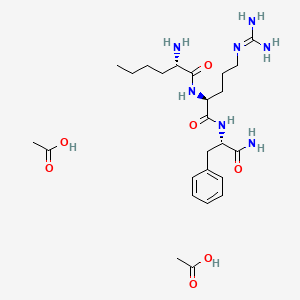
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)
![N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide](/img/structure/B12391399.png)
![(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B12391405.png)


